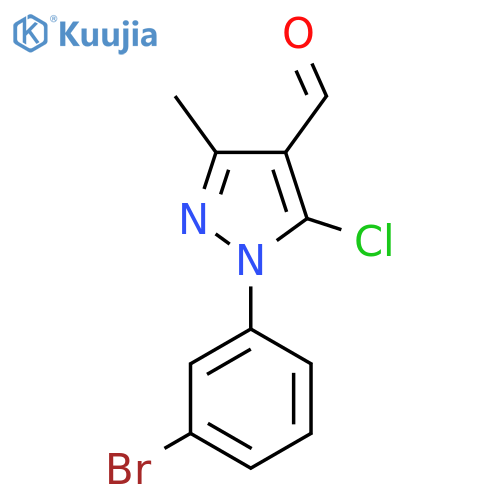Cas no 1155571-54-2 (1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde)

1155571-54-2 structure
商品名:1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
CAS番号:1155571-54-2
MF:C11H8BrClN2O
メガワット:299.551020622253
MDL:MFCD12134487
CID:5463010
PubChem ID:43542717
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Z431558612
- 1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde
- 1-(3-Bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carboxaldehyde
-
- MDL: MFCD12134487
- インチ: 1S/C11H8BrClN2O/c1-7-10(6-16)11(13)15(14-7)9-4-2-3-8(12)5-9/h2-6H,1H3
- InChIKey: YWVXSOPRGNDPEP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=C1)N1C(=C(C=O)C(C)=N1)Cl
計算された属性
- せいみつぶんしりょう: 297.95085 g/mol
- どういたいしつりょう: 297.95085 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 266
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 299.55
- トポロジー分子極性表面積: 34.9
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-25733010-2.5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 2.5g |
$1202.0 | 2024-06-18 | |
| Enamine | EN300-25733010-0.5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 0.5g |
$480.0 | 2024-06-18 | |
| Enamine | EN300-25733010-10g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10g |
$2638.0 | 2023-09-14 | |
| Aaron | AR0282I3-500mg |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 500mg |
$685.00 | 2025-02-15 | |
| Aaron | AR0282I3-10g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10g |
$3653.00 | 2023-12-16 | |
| Aaron | AR0282I3-5g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 5g |
$2472.00 | 2023-12-16 | |
| 1PlusChem | 1P02829R-250mg |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 250mg |
$407.00 | 2023-12-26 | |
| 1PlusChem | 1P02829R-1g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 1g |
$821.00 | 2023-12-26 | |
| Enamine | EN300-25733010-10.0g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 10.0g |
$2638.0 | 2024-06-18 | |
| Enamine | EN300-25733010-5.0g |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde |
1155571-54-2 | 95% | 5.0g |
$1779.0 | 2024-06-18 |
1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
3. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1155571-54-2 (1-(3-bromophenyl)-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
